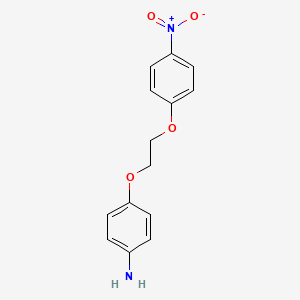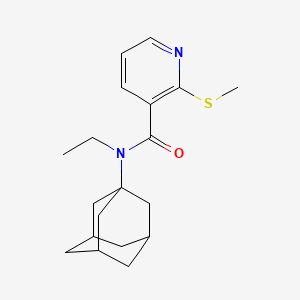![molecular formula C22H20BNO2 B13350648 [2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 920275-78-1](/img/structure/B13350648.png)
[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique structural properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound features an anthracene moiety, which is known for its photophysical properties, linked to a boronic acid group through an aminomethylphenyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Aminomethyl Intermediate: The anthracene moiety is first functionalized with a methylamine group. This can be achieved through a nucleophilic substitution reaction where anthracene is reacted with a suitable methylamine derivative.
Coupling with Boronic Acid: The aminomethyl intermediate is then coupled with a boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the anthracene moiety or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to the formation of various biaryl compounds.
Applications De Recherche Scientifique
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and sensors.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and sensor design. The anthracene moiety can also participate in photophysical processes, making the compound useful in optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the anthracene moiety.
Anthracene-9-boronic Acid: Contains an anthracene moiety directly attached to the boronic acid group, offering different reactivity and properties.
(2-Phenylamino)methylphenylboronic Acid: Similar structure but without the anthracene moiety, leading to different applications and properties.
Uniqueness
(2-(((Anthracen-1-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the anthracene moiety and the boronic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable in a wide range of applications from organic synthesis to materials science .
Propriétés
Numéro CAS |
920275-78-1 |
|---|---|
Formule moléculaire |
C22H20BNO2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
[2-[(anthracen-1-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-11-4-3-8-20(22)15-24-14-19-10-5-9-18-12-16-6-1-2-7-17(16)13-21(18)19/h1-13,24-26H,14-15H2 |
Clé InChI |
QFHJICDZKRWWPQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CNCC2=CC=CC3=CC4=CC=CC=C4C=C32)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



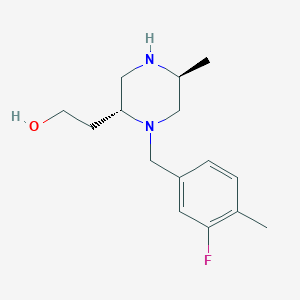
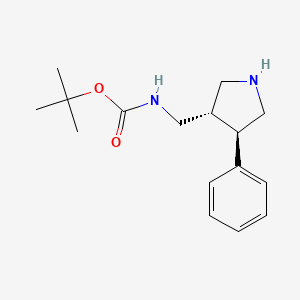
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
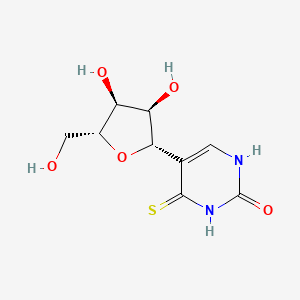
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
